(2S)-2-amino-2-(thiophen-2-yl)ethan-1-ol
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Overview
Description
(2S)-2-amino-2-(thiophen-2-yl)ethan-1-ol is an organic compound that features a thiophene ring attached to an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-2-(thiophen-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxaldehyde and a suitable amine.
Reaction Conditions: The reaction is carried out under mild conditions, often involving a reductive amination process.
Catalysts and Reagents: Common reagents include sodium borohydride or lithium aluminum hydride as reducing agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification Techniques: Using techniques such as crystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-amino-2-(thiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thiophene ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions, forming derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate or chromium trioxide.
Reduction Reagents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Thiophene-2-carboxaldehyde derivatives.
Reduction Products: Reduced thiophene derivatives.
Substitution Products: Various substituted amino alcohols.
Scientific Research Applications
(2S)-2-amino-2-(thiophen-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which (2S)-2-amino-2-(thiophen-2-yl)ethan-1-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
(2S)-2-amino-2-phenylethan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.
(2S)-2-amino-2-(furan-2-yl)ethan-1-ol: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness: (2S)-2-amino-2-(thiophen-2-yl)ethan-1-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties, influencing its reactivity and interactions.
Properties
Molecular Formula |
C6H9NOS |
---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
(2S)-2-amino-2-thiophen-2-ylethanol |
InChI |
InChI=1S/C6H9NOS/c7-5(4-8)6-2-1-3-9-6/h1-3,5,8H,4,7H2/t5-/m0/s1 |
InChI Key |
KLKQAOHZFHBEIQ-YFKPBYRVSA-N |
Isomeric SMILES |
C1=CSC(=C1)[C@H](CO)N |
Canonical SMILES |
C1=CSC(=C1)C(CO)N |
Origin of Product |
United States |
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